N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
Description
The compound “N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide” features a pyrazole core substituted with a cyclopentyl group at position 1 and a pyridin-4-yl group at position 3. The acetamide moiety is linked via a methyl bridge to the pyrazole ring, with a 4-fluorophenyl group attached to the carbonyl carbon. The fluorine atom on the phenyl ring may enhance lipophilicity and metabolic stability, while the pyridinyl group could facilitate hydrogen bonding or π-π stacking interactions .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c23-18-7-5-16(6-8-18)13-22(28)25-15-19-14-21(17-9-11-24-12-10-17)27(26-19)20-3-1-2-4-20/h5-12,14,20H,1-4,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVLIQDBRNEXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 414.4 g/mol. Its structure features a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which are known to contribute to its biological activities.
Research suggests that this compound may act through multiple pathways, primarily involving the inhibition of phosphodiesterases (PDEs), particularly PDE4D. PDEs are crucial in regulating intracellular signaling pathways related to inflammation and cellular proliferation.
Key Findings:
- Inhibition of Inflammatory Mediators : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as IL-4, IL-5, and TNF-α. These effects are particularly relevant in models of lung inflammation and asthma .
- Selectivity for PDE Isoforms : Studies indicate that it exhibits selectivity for PDE4D over other isoforms, suggesting a targeted approach in treating inflammatory diseases .
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
Case Study 1: Anti-inflammatory Effects
In a study evaluating the efficacy of various PDE inhibitors, this compound demonstrated significant reductions in allergen-induced lung inflammation in murine models. The compound effectively decreased the levels of eosinophils and pro-inflammatory cytokines in bronchoalveolar lavage fluid.
Case Study 2: Antitumor Activity
Another investigation assessed the compound's effects on tumor growth in xenograft models using MDA-MB-231 cells. The results indicated a notable reduction in tumor volume compared to control groups, suggesting its potential as an anticancer agent through mechanisms involving cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related acetamide derivatives highlights key differences in substituents, ring systems, and pharmacological implications:
Key Observations
Pyrazole vs. Triazole Cores :
- The pyrazole ring in the target compound (vs. triazole in and ) provides distinct electronic properties. Pyrazole’s two adjacent nitrogen atoms enable stronger dipole interactions, while triazoles (e.g., ) may offer better metabolic resistance due to reduced susceptibility to oxidation .
Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with chlorophenyl () or methylphenoxy () groups. Cyclopentyl at N1 (target) vs. ethyl () or allyl () groups may reduce metabolic degradation, as cyclopentane is less prone to oxidative metabolism than linear alkyl chains .
Biological Activity: Pyridin-4-yl groups (target and ) are common in kinase inhibitors due to their ability to engage in π-stacking with aromatic amino acids. In contrast, thiophene () or isoxazole () substituents may target different enzyme classes, such as cytochrome P450 or GPCRs .
Synthetic Accessibility: The methyl bridge in the target compound simplifies synthesis compared to sulfanyl () or indolinone-linked () derivatives, which require additional steps for sulfur incorporation or cyclization .
Research Findings and Implications
- Metabolic Stability : The cyclopentyl and fluorophenyl groups in the target compound likely enhance metabolic stability compared to chlorophenyl () or allyl-substituted () analogues, as suggested by reduced oxidative hotspots .
- Solubility : The absence of polar groups (e.g., sulfanyl in ) may limit aqueous solubility, necessitating formulation optimization for in vivo studies.
- Target Selectivity : The pyridinyl-pyrazole scaffold resembles inhibitors of kinases (e.g., JAK2 or EGFR), whereas triazole derivatives () are more common in antifungal or antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
